

An In-depth Technical Guide to 1-Bromo-4-(propane-2-sulfonyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(propane-2-sulfonyl)benzene

Cat. No.: B1286707

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CAS Number: 70399-02-9

This technical guide provides a comprehensive overview of **1-Bromo-4-(propane-2-sulfonyl)benzene**, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and common reactions, and discusses its applications in the synthesis of complex molecules.

Core Compound Properties

1-Bromo-4-(propane-2-sulfonyl)benzene is a bifunctional organic compound featuring a brominated aromatic ring and an isopropylsulfonyl group. This combination of a reactive halogen handle for cross-coupling reactions and a polar sulfonyl moiety makes it a versatile intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of **1-Bromo-4-(propane-2-sulfonyl)benzene**.^{[1][2]}

Property	Value	Source
CAS Number	70399-02-9	[1][2]
Molecular Formula	C ₉ H ₁₁ BrO ₂ S	[1]
Molecular Weight	263.15 g/mol	[1]
Exact Mass	261.96631 Da	[1][2]
XLogP3	2.8	[1][2]
Hydrogen Bond Acceptor Count	2	[1][2]
Rotatable Bond Count	2	[1][2]

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-4-(propane-2-sulfonyl)benzene** is typically achieved through a two-step process: nucleophilic aromatic substitution to form the corresponding thioether, followed by oxidation to the sulfone.

Step 1: Synthesis of 1-Bromo-4-(propane-2-ylthio)benzene

This step involves the reaction of 4-bromothiophenol with 2-bromopropane.

Materials:

- 4-Bromothiophenol
- 2-Bromopropane
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Diethyl ether

- Saturated brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromothiophenol (1 equivalent) in anhydrous DMF.
- Add potassium carbonate (2-3 equivalents) to the solution.
- Heat the mixture to 60-70 °C and stir for 20 minutes to facilitate the formation of the thiolate anion.
- Add 2-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.
- Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer).
- Combine the organic layers and wash with saturated brine solution.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 1-Bromo-4-(propane-2-sulfonyl)benzene

The thioether is then oxidized to the corresponding sulfone.

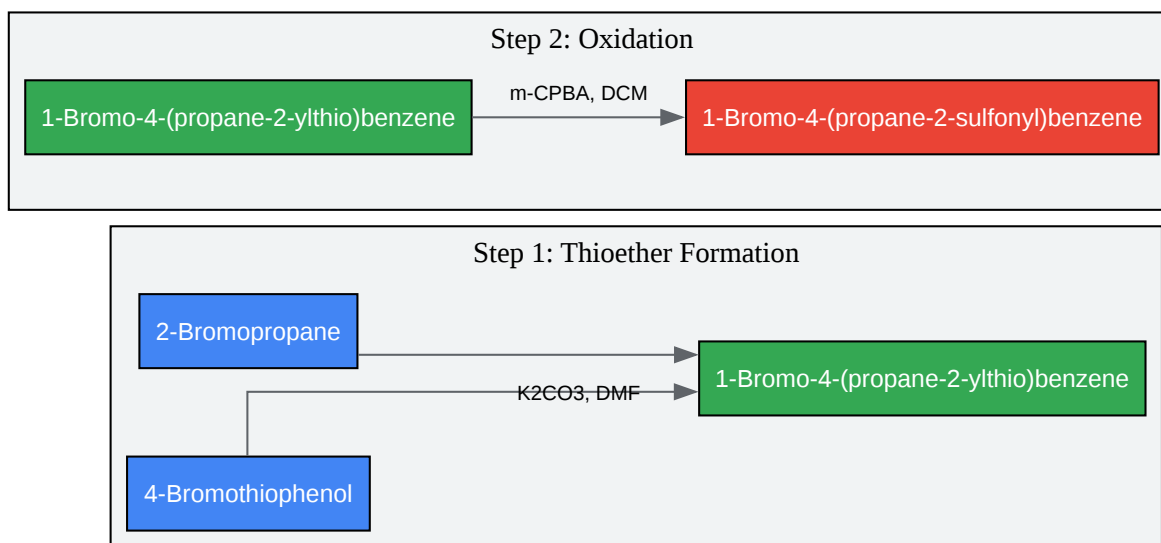
Materials:

- 1-Bromo-4-(propane-2-ylthio)benzene
- Meta-chloroperoxybenzoic acid (m-CPBA)

- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 1-Bromo-4-(propane-2-ylthio)benzene (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
- Quench the reaction by the slow addition of a saturated sodium sulfite solution.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.



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Synthetic pathway for **1-Bromo-4-(propane-2-sulfonyl)benzene**.

Applications in Research and Drug Development

1-Bromo-4-(propane-2-sulfonyl)benzene is a valuable building block in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of the 4-(propane-2-sulfonyl)phenyl moiety into a wide range of organic molecules, a common structural feature in pharmacologically active compounds.

General Protocol for Suzuki-Miyaura Coupling:

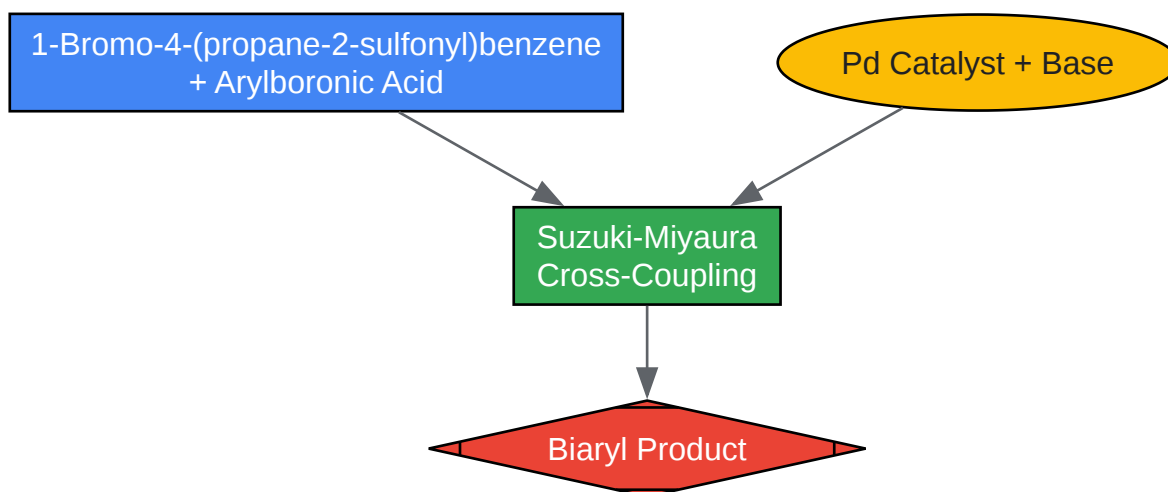
Materials:

- **1-Bromo-4-(propane-2-sulfonyl)benzene**

- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- To a reaction vessel, add **1-Bromo-4-(propane-2-sulfonyl)benzene** (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.



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Suzuki-Miyaura cross-coupling workflow.

Role in Drug Discovery

The 4-(propane-2-sulfonyl)phenyl motif is present in a variety of compounds investigated in drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The use of **1-Bromo-4-(propane-2-sulfonyl)benzene** allows for the systematic exploration of structure-activity relationships by enabling the synthesis of diverse libraries of compounds containing this key fragment.

Spectroscopic Data (Predicted)

While experimental spectroscopic data is not readily available in the public domain, predicted data can be a useful guide for characterization.

Predicted ^1H NMR Spectral Data:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
Aromatic (ortho to $-\text{SO}_2\text{R}$)	Doublet	7.8 - 8.0
Aromatic (ortho to $-\text{Br}$)	Doublet	7.6 - 7.8
Methine ($-\text{CH}(\text{CH}_3)_2$)	Septet	3.2 - 3.5
Methyl ($-\text{CH}(\text{CH}_3)_2$)	Doublet	1.2 - 1.4

Predicted ^{13}C NMR Spectral Data:

Carbon	Approximate Chemical Shift (ppm)
Aromatic (C-SO ₂ R)	140 - 142
Aromatic (C-H)	128 - 133
Aromatic (C-Br)	125 - 127
Methine (-CH(CH ₃) ₂)	55 - 58
Methyl (-CH(CH ₃) ₂)	15 - 17

Safety and Handling

1-Bromo-4-(propane-2-sulfonyl)benzene should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on GHS classifications for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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References

- 1. 1-Bromo-4-(propane-2-sulfonyl)benzene | C₉H₁₁BrO₂S | CID 19959947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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